molecular formula C28H28N2O7 B613462 Fmoc-Gly-(Dmb)Gly-OH CAS No. 848861-65-4

Fmoc-Gly-(Dmb)Gly-OH

Cat. No.: B613462
CAS No.: 848861-65-4
M. Wt: 504.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-(Dmb)Gly-OH: is a derivative used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The compound is known for its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation during chain assembly. This makes it a valuable reagent in the synthesis of complex peptides.

Mechanism of Action

Target of Action

Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.

Pharmacokinetics

For instance, its solubility can affect its ability to interact with the peptide chains .

Result of Action

The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-(Dmb)Gly-OH involves the coupling of N-α-Fmoc-L-glycine with N-α-(2,4-dimethoxybenzyl)-glycineThe removal of the dimethoxybenzyl group and regeneration of the glycine residue occur during the course of standard trifluoroacetic acid-mediated cleavage reactions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gly-(Dmb)Gly-OH primarily undergoes substitution reactions during peptide synthesis. The dimethoxybenzyl group is removed under acidic conditions, regenerating the glycine residue.

Common Reagents and Conditions:

    Coupling Reagents: PyBOP, DIPEA, DIPCDI, HOBt

    Cleavage Reagents: Trifluoroacetic acid

Major Products Formed: The major product formed from the reactions involving this compound is the desired peptide sequence with the glycine residue incorporated at the specific position.

Scientific Research Applications

Chemistry: Fmoc-Gly-(Dmb)Gly-OH is extensively used in the synthesis of peptides related to nucleolin and other glycine-containing peptides. It offers the same benefits as pseudoproline dipeptides in Fmoc solid-phase peptide synthesis but is specifically advantageous for sequences containing glycine .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are crucial for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can be used in drug discovery and development.

Industry: In the pharmaceutical industry, this compound is used to produce therapeutic peptides and peptide-based drugs. Its ability to prevent aggregation during synthesis makes it a valuable reagent for producing high-purity peptides.

Comparison with Similar Compounds

    Fmoc-(FmocHmb)Gly-OH: Like Fmoc-Gly-(Dmb)Gly-OH, this compound prevents aggregation during peptide synthesis but is used for sequences containing glycine.

    Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This compound is used to introduce glycine residues before aspartic acid residues to prevent aspartimide formation.

Uniqueness: this compound is unique in its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation and promoting cyclization. This makes it particularly valuable for synthesizing long or difficult peptides .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCBQMDTSVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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